4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate
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Overview
Description
4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, has unique structural features that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, water as a solvent.
Reduction: Reducing agents like diisobutylaluminum hydride (DIBAH).
Aminolysis: Ammonia or primary/secondary amines.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols or aldehydes.
Aminolysis: Amides.
Scientific Research Applications
4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets. The ester bond can undergo hydrolysis, releasing active components that interact with biological pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phenyl benzoate
- 4-Methoxyphenyl benzoate
- 4-Methylphenyl benzoate
Uniqueness
4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate is unique due to its complex structure, which includes multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C29H25N3O5S |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-[N-(benzenesulfonyl)-3-methylanilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C29H25N3O5S/c1-22-9-8-12-25(19-22)32(38(35,36)27-13-6-3-7-14-27)21-28(33)31-30-20-23-15-17-26(18-16-23)37-29(34)24-10-4-2-5-11-24/h2-20H,21H2,1H3,(H,31,33)/b30-20+ |
InChI Key |
FNAVYRCFOUHQRT-TWKHWXDSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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